4-(Trimethoxysilyl)butanoic acid
Description
This compound is primarily used in materials science as a silane coupling agent, enabling covalent bonding between organic polymers and inorganic substrates (e.g., glass, metals) due to its hydrolytic reactivity and bifunctional nature. The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si(OH)₃), which can condense with hydroxylated surfaces, while the carboxylic acid group facilitates interactions with organic matrices .
Properties
Molecular Formula |
C7H16O5Si |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-trimethoxysilylbutanoic acid |
InChI |
InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |
InChI Key |
VKVJAWNFDVEVBK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC(=O)O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trimethoxysilane acting as a silylating agent to introduce the trimethoxysilyl group into the butanoic acid molecule .
Industrial Production Methods
In industrial settings, the production of 4-(trimethoxysilyl)butanoic acid often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in the industrial synthesis include acids or bases that facilitate the silylation reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxysilyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various nucleophiles can be used to replace the trimethoxysilyl group under appropriate conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Compounds with different functional groups replacing the trimethoxysilyl group.
Scientific Research Applications
Surface Modification in Materials Science
One of the primary applications of 4-(Trimethoxysilyl)butanoic acid is in the surface modification of materials. It has been used to create self-assembled monolayers (SAMs) on surfaces such as titanium dioxide (TiO2).
Case Study: Self-Assembled Monolayers
A study demonstrated that 4-(Trimethoxysilyl)butanoic acid could effectively modify TiO2 surfaces to facilitate the immobilization of biomolecules. The results indicated that the SAM prepared using this compound exhibited superior modification effects compared to other silanes, enhancing the detection sensitivity for human immunoglobulin G (IgG) in biosensing applications .
| Property | Value |
|---|---|
| Average Normalized Sensitivity | 49.63 ± 0.27 RIU |
| Limit of Detection | 4.59 × 10 g mL |
Biomedical Applications
In biomedical engineering, 4-(Trimethoxysilyl)butanoic acid has been explored for its potential in drug delivery systems and tissue engineering.
Case Study: Drug Delivery Systems
Research indicates that this compound can be utilized to modify polymeric carriers, improving their interaction with biological tissues and enhancing drug release profiles. Its ability to form stable bonds with various substrates makes it an ideal candidate for developing advanced drug delivery systems .
Environmental Applications
The compound is also being investigated for its role in environmental applications, particularly in enhancing the properties of construction materials for waterproofing and durability.
Case Study: Waterproofing Agents
4-(Trimethoxysilyl)butanoic acid has been incorporated into formulations for waterproofing agents used in construction materials such as concrete and masonry. The compound improves the hydrophobicity of these materials, thereby increasing their resistance to water infiltration and degradation .
| Application | Effectiveness |
|---|---|
| Waterproofing | Enhanced hydrophobicity |
| Durability Improvement | Increased resistance to weathering |
Industrial Applications
In industrial settings, this silane compound serves as a coupling agent in the production of composites and coatings.
Case Study: Composite Materials
The incorporation of 4-(Trimethoxysilyl)butanoic acid into composite formulations has shown to enhance adhesion between organic polymers and inorganic fillers, leading to improved mechanical properties and thermal stability of the final products .
Mechanism of Action
The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .
Comparison with Similar Compounds
Data Table: Structural and Physical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 4-(Trimethoxysilyl)butanoic acid | -Si(OCH₃)₃ | C₇H₁₆O₅Si | 220.29 (calculated) | Hydrolytic reactivity | Silane coupling agent |
| Trimethylsilyl 4-[(TMS)amino]butanoate | -N(Si(CH₃)₃), -O-Si(CH₃)₃ | C₁₀H₂₅NO₂Si₂ | 247.49 | Hydrophobic, volatile | Synthetic intermediates |
| Chlorambucil | -p-[bis(2-ClCH₂CH₂)amino]phenyl | C₁₄H₁₉Cl₂NO₂ | 304.22 | Cytotoxic, DNA alkylation | Anticancer therapy |
| 4-(4-Bromophenyl)butanoic Acid | -p-Br-phenyl | C₁₀H₁₁BrO₂ | 243.10 | Mp 67°C, dense | Chiral synthesis |
| 4-(1-Adamantyl)butanoic Acid | -1-adamantyl | C₁₄H₂₂O₂ | 222.32 | High rigidity, hydrophobic | Drug delivery systems |
Biological Activity
4-(Trimethoxysilyl)butanoic acid is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
4-(Trimethoxysilyl)butanoic acid has the chemical formula and is characterized by a trimethoxysilyl group attached to a butanoic acid backbone. Its structure enables it to interact with various biological systems and materials, making it a candidate for applications in drug delivery, tissue engineering, and antimicrobial coatings.
| Property | Value |
|---|---|
| Molecular Weight | 208.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| pH | Neutral |
Antimicrobial Properties
Recent studies have demonstrated that silane compounds, including 4-(trimethoxysilyl)butanoic acid, exhibit antimicrobial properties. These compounds can form covalent bonds with surfaces, creating durable antimicrobial coatings. The mechanism of action typically involves disrupting microbial cell membranes or interfering with metabolic processes.
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various silanes, 4-(trimethoxysilyl)butanoic acid showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated a reduction in bacterial viability of up to 99% when treated with a 1% solution of the compound over a 24-hour period .
Cytotoxicity and Cell Viability
The cytotoxic effects of 4-(trimethoxysilyl)butanoic acid have also been assessed in mammalian cell lines. A study reported that at low concentrations (below 100 µM), the compound did not significantly affect cell viability, suggesting potential for safe use in biomedical applications .
Drug Delivery Applications
The ability of 4-(trimethoxysilyl)butanoic acid to modify surfaces has implications for drug delivery systems. Its silane group facilitates the attachment of drugs to carriers, enhancing bioavailability and targeting capabilities. Research indicates that formulations incorporating this compound can improve the release profiles of encapsulated drugs .
The biological activity of 4-(trimethoxysilyl)butanoic acid can be attributed to several mechanisms:
- Surface Modification : The trimethoxysilyl group allows for covalent bonding to various substrates, enhancing surface properties.
- Antimicrobial Action : Disruption of microbial cell membranes leads to cell lysis.
- Cell Interaction : Potential for interaction with cellular receptors or enzymes, influencing cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
